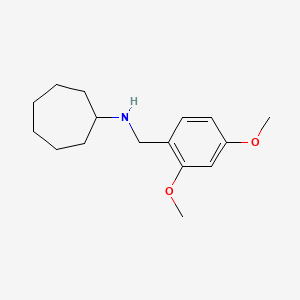
6-bromo-2-phenyl-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-phenyl-4-quinolinecarbohydrazide (BPQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPQ is a heterocyclic compound that contains a quinoline ring system and a hydrazide functional group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-phenyl-4-quinolinecarbohydrazide involves the inhibition of various cellular processes such as DNA synthesis and protein synthesis. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been found to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects:
6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit significant anti-angiogenic activity, which can prevent the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its ease of synthesis and its ability to exhibit significant anti-tumor activity. However, one limitation of 6-bromo-2-phenyl-4-quinolinecarbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit cytotoxicity against normal cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-bromo-2-phenyl-4-quinolinecarbohydrazide. One potential direction is the development of 6-bromo-2-phenyl-4-quinolinecarbohydrazide derivatives that exhibit improved solubility and reduced cytotoxicity. Another potential direction is the study of the synergistic effects of 6-bromo-2-phenyl-4-quinolinecarbohydrazide with other anti-tumor agents. Additionally, the study of the molecular mechanisms underlying the anti-tumor activity of 6-bromo-2-phenyl-4-quinolinecarbohydrazide can provide insights into the development of new anti-cancer therapies.
Métodos De Síntesis
6-bromo-2-phenyl-4-quinolinecarbohydrazide can be synthesized using different methods, including the reaction of 2-phenyl-4-quinolinecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields 6-bromo-2-phenyl-4-quinolinecarbohydrazide as a yellow solid. Other methods involve the reaction of 2-phenyl-4-quinolinecarboxylic acid with hydrazine sulfate or hydrazine monohydrate in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
6-bromo-2-phenyl-4-quinolinecarbohydrazide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity against various cancer cell lines. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit significant antibacterial activity against various bacterial strains.
Propiedades
IUPAC Name |
6-bromo-2-phenylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-6-7-14-12(8-11)13(16(21)20-18)9-15(19-14)10-4-2-1-3-5-10/h1-9H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLUJKIZDGUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylquinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)

![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)

![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)

![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
![N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)